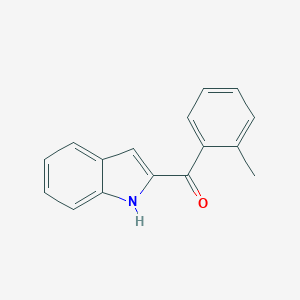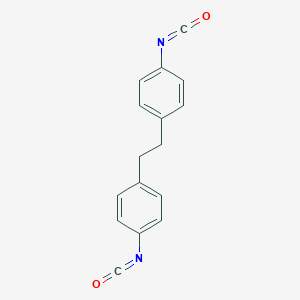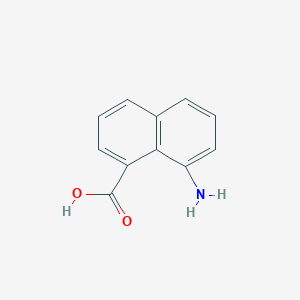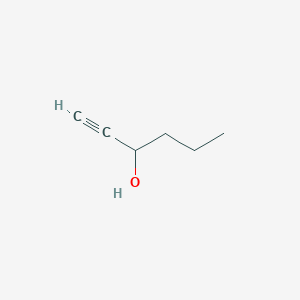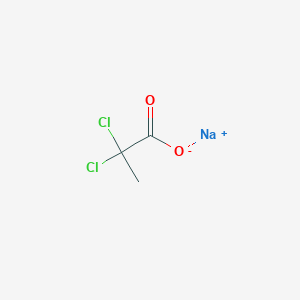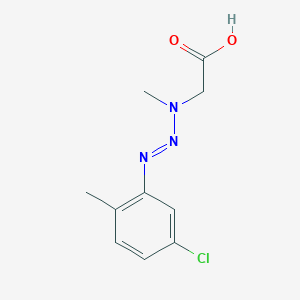
N-((5-Chloro-o-tolyl)azo)sarcosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-Chloro-o-tolyl)azo)sarcosine, also known as CS, is a synthetic dye that has been extensively used in scientific research due to its unique properties. It is a water-soluble compound that has a bright yellow color and is used as a pH indicator. In recent years, CS has gained significant attention due to its potential application in various fields of research, including biochemistry, pharmacology, and medical diagnostics.
Wirkmechanismus
The mechanism of action of N-((5-Chloro-o-tolyl)azo)sarcosine involves the formation of an azo bond between the 5-chloro-o-toluidine and sarcosine molecules. The azo bond is responsible for the unique color change properties of N-((5-Chloro-o-tolyl)azo)sarcosine. The color change occurs due to the protonation and deprotonation of the nitrogen atoms in the azo bond, which is dependent on the pH of the solution.
Biochemische Und Physiologische Effekte
N-((5-Chloro-o-tolyl)azo)sarcosine has been shown to have no significant biochemical or physiological effects on living organisms. It is non-toxic and does not affect the growth or survival of cells. However, it is important to note that N-((5-Chloro-o-tolyl)azo)sarcosine should be handled with care as it can cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
N-((5-Chloro-o-tolyl)azo)sarcosine has several advantages as a pH indicator in laboratory experiments. It is water-soluble, stable, and has a wide pH range. Additionally, it is easy to prepare and use, making it a popular choice among researchers. However, N-((5-Chloro-o-tolyl)azo)sarcosine has some limitations, including its sensitivity to light and air, which can affect its stability and accuracy. Moreover, its color change properties can be affected by the presence of other chemicals in the solution, which can lead to inaccurate results.
Zukünftige Richtungen
There are several future directions for the application of N-((5-Chloro-o-tolyl)azo)sarcosine in scientific research. One potential area of research is the development of N-((5-Chloro-o-tolyl)azo)sarcosine-based biosensors for medical diagnostics. N-((5-Chloro-o-tolyl)azo)sarcosine can be used to detect changes in pH levels in biological fluids, which can be indicative of various diseases. Another potential area of research is the use of N-((5-Chloro-o-tolyl)azo)sarcosine in drug delivery systems. N-((5-Chloro-o-tolyl)azo)sarcosine can be used as a pH-sensitive drug carrier, which can release drugs in response to changes in pH levels. Overall, N-((5-Chloro-o-tolyl)azo)sarcosine has significant potential for applications in various fields of research and is an important compound for scientific investigation.
Synthesemethoden
The synthesis of N-((5-Chloro-o-tolyl)azo)sarcosine involves the reaction between 5-chloro-o-toluidine and sarcosine in the presence of nitrous acid. The resulting compound is purified through recrystallization and is characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
N-((5-Chloro-o-tolyl)azo)sarcosine has been widely used in scientific research as a pH indicator due to its unique color change properties. It changes color from yellow to red as the pH of the solution increases from acidic to basic. This property has been utilized in various fields of research, including biochemistry, pharmacology, and medical diagnostics.
Eigenschaften
CAS-Nummer |
136-28-7 |
|---|---|
Produktname |
N-((5-Chloro-o-tolyl)azo)sarcosine |
Molekularformel |
C10H12ClN3O2 |
Molekulargewicht |
241.67 g/mol |
IUPAC-Name |
2-[[(5-chloro-2-methylphenyl)diazenyl]-methylamino]acetic acid |
InChI |
InChI=1S/C10H12ClN3O2/c1-7-3-4-8(11)5-9(7)12-13-14(2)6-10(15)16/h3-5H,6H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
OKZLBAQJYTZVCX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N=NN(C)CC(=O)O |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)N=NN(C)CC(=O)O |
Andere CAS-Nummern |
136-28-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



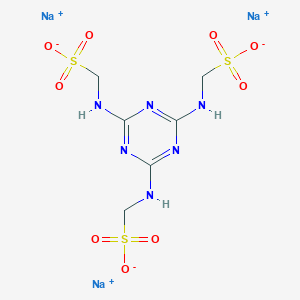
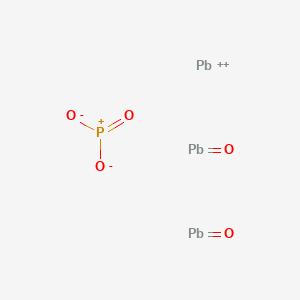
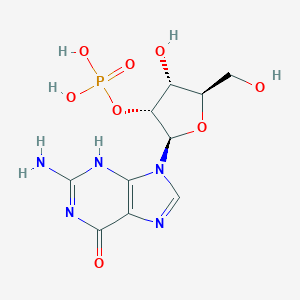
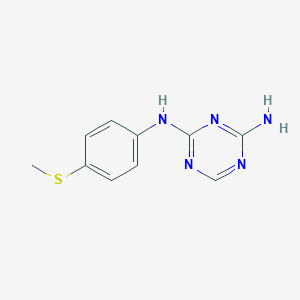
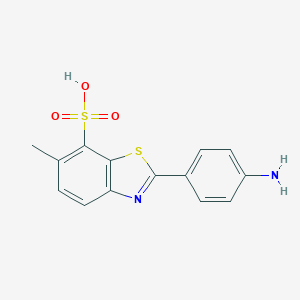
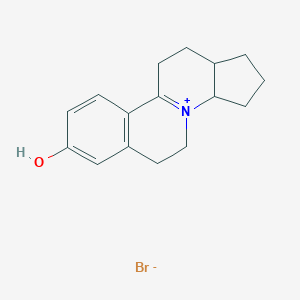
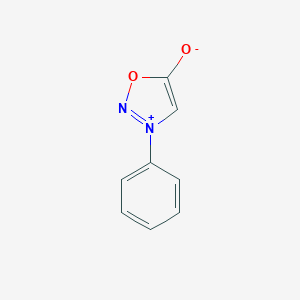
![2-Propanol, 1-[(2-aminoethyl)amino]-](/img/structure/B89395.png)
